molecular formula C12H10FNO B2471943 2-(2-Fluoro-3-methoxyphenyl)pyridine CAS No. 1269201-85-5

2-(2-Fluoro-3-methoxyphenyl)pyridine

Cat. No.: B2471943
CAS No.: 1269201-85-5
M. Wt: 203.216
InChI Key: UGEXOBVHGMTWML-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)pyridine is a fluorinated aromatic compound that belongs to the class of heterocyclic compounds known as pyridines. The presence of both fluorine and methoxy groups on the phenyl ring imparts unique physical, chemical, and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methoxyphenyl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of the desired phenyl group. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures .

Another method involves the direct fluorination of a pyridine derivative using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. This method allows for the selective introduction of the fluorine atom at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. Additionally, the use of recyclable catalysts and green solvents can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methoxyphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluoro-3-methoxyphenyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radioligand in positron emission tomography (PET) imaging due to the presence of the fluorine atom.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)pyridine depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the methoxy group can influence the compound’s lipophilicity and ability to cross biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methoxypyridine
  • 2-Fluoro-4-methoxyphenylpyridine
  • 2-Fluoro-3-methylphenylpyridine

Uniqueness

2-(2-Fluoro-3-methoxyphenyl)pyridine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This specific arrangement can result in distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets. Compared to other fluorinated pyridines, this compound may exhibit enhanced stability and selectivity in certain applications .

Properties

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-15-11-7-4-5-9(12(11)13)10-6-2-3-8-14-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEXOBVHGMTWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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